![molecular formula C16H15N5O4 B2871308 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-86-7](/img/structure/B2871308.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
The compound has been utilized in the synthesis of phenanthroimidazole derivatives for high-performance deep-blue OLEDs. These derivatives demonstrate enhanced thermal properties and superior photophysical, electrochemical, and electroluminescent properties, making them suitable for optoelectronics applications .
Anti-Inflammatory Applications
In the field of medicinal chemistry, derivatives of this compound have shown potential anti-inflammatory properties. The structural modifications in the compound’s derivatives are designed to improve pharmacokinetic properties and enhance therapeutic efficacy .
Alzheimer’s Disease Treatment
Some derivatives of the compound have been synthesized as potential therapeutic agents for Alzheimer’s disease. These derivatives act as cholinesterase enzyme inhibitors, which are crucial in the treatment of Alzheimer’s due to their role in neurotransmitter regulation .
Antibacterial Agents
The compound’s framework has been incorporated into new antibacterial molecules that combine sulfonamide and benzodioxane fragments. These molecules have shown promising results in biofilm inhibition studies against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .
Enzyme Inhibition
Derivatives of the compound have been studied for their moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating certain diseases .
Asymmetric Synthesis
The compound has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation. This process is significant in the synthesis of complex organic molecules with high enantioselectivity, which is valuable in the development of pharmaceuticals .
Wirkmechanismus
Target of Action
It is noted that similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its potential inhibition of cholinestrases and lipoxygenase enzymes , it can be hypothesized that the compound may bind to these enzymes and inhibit their activity, thereby affecting nerve signal transmission and inflammatory responses.
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes , it can be inferred that the compound may influence the cholinergic signaling pathway and the arachidonic acid metabolism pathway.
Result of Action
If the compound does inhibit cholinestrases and lipoxygenase enzymes , it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-11(21(2)20-9)14(22)17-16-19-18-15(25-16)10-3-4-12-13(8-10)24-6-5-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIYMWKRJFBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.